molecular formula C7H11N3O2S B15124349 2-amino-N,N-dimethylpyridine-4-sulfonamide

2-amino-N,N-dimethylpyridine-4-sulfonamide

Cat. No.: B15124349
M. Wt: 201.25 g/mol
InChI Key: XDIGFFQPXHTTLP-UHFFFAOYSA-N
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Description

2-amino-N,N-dimethylpyridine-4-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, anti-inflammatory, and diuretic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N,N-dimethylpyridine-4-sulfonamide typically involves the reaction of 2-amino-4-methylpyridine with dimethylamine and a sulfonating agent. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-amino-N,N-dimethylpyridine-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-amino-N,N-dimethylpyridine-4-sulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. This can lead to the inhibition of bacterial growth or the reduction of inflammation . The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N,N-dimethylpyridine-4-sulfonamide stands out due to its unique combination of the sulfonamide group with the dimethylamino and pyridine moieties. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Biological Activity

2-Amino-N,N-dimethylpyridine-4-sulfonamide is a chemical compound notable for its diverse biological activities, particularly as an enzyme inhibitor. Its structural features, which include a pyridine ring substituted with an amino group and a sulfonamide moiety, contribute to its pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C9_{9}H12_{12}N2_{2}O2_{2}S
  • Molecular Weight : 201.25 g/mol
  • IUPAC Name : this compound

The primary biological activity of this compound is attributed to its role as an enzyme inhibitor . It binds to the active sites of specific enzymes, obstructing substrate access and inhibiting their normal function. This mechanism can lead to various therapeutic effects, including:

  • Inhibition of Bacterial Growth : By targeting bacterial enzymes, it can impede the growth of pathogens.
  • Reduction of Inflammation : Its interaction with inflammatory pathways may help in managing conditions characterized by excessive inflammation.

Biological Activity Data

Activity Effect Reference
Enzyme InhibitionBlocks substrate access
Antimicrobial PropertiesInhibits bacterial growth
Anti-inflammatory EffectsModulates inflammatory pathways

Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits specific enzymes involved in bacterial metabolism. The compound was shown to form stable complexes with these enzymes, leading to a significant reduction in bacterial growth in vitro.

Study 2: Anti-inflammatory Effects

Research indicated that the compound could modulate the activity of pro-inflammatory cytokines in cellular models. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Study 3: Structural Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the sulfonamide group can enhance the compound's potency against specific targets. Variants of this compound showed improved solubility and bioavailability, making them suitable candidates for further drug development.

Comparative Analysis with Similar Compounds

Compound Name Key Features Biological Activity
4-Dimethylaminopyridine (DMAP)Nucleophilic catalystUsed in various organic reactions
SulfamethazineSulfonamide antibioticAntibacterial properties
2-Aminopyrimidine DerivativesAntitrypanosomal and antiplasmodial activitiesTargeting parasitic infections

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

2-amino-N,N-dimethylpyridine-4-sulfonamide

InChI

InChI=1S/C7H11N3O2S/c1-10(2)13(11,12)6-3-4-9-7(8)5-6/h3-5H,1-2H3,(H2,8,9)

InChI Key

XDIGFFQPXHTTLP-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=NC=C1)N

Origin of Product

United States

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